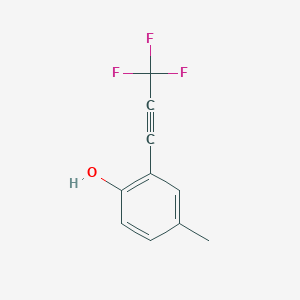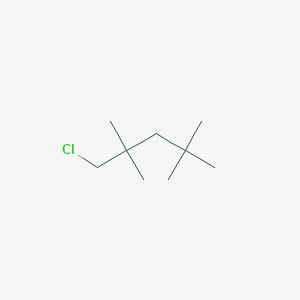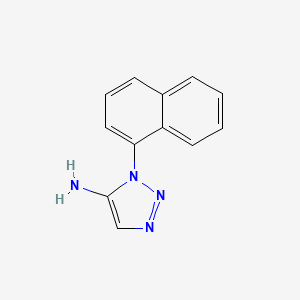
1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine typically involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction, also known as the Huisgen cycloaddition, is often catalyzed by copper(I) ions (CuAAC). The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for more complex molecules, facilitating the synthesis of diverse chemical entities.
作用机制
The mechanism of action of 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
1-(Naphthalen-1-yl)-1H-1,2,3-triazole: Lacks the amine group, which may affect its reactivity and applications.
1-(Naphthalen-1-yl)-1H-1,2,4-triazole:
Naphthalene derivatives: Such as naphthalene-1-amine and naphthalene-2-amine, which differ in the position of the amine group and the absence of the triazole ring.
Uniqueness
1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine is unique due to the presence of both the naphthalene and triazole rings, offering a combination of properties from both structures. This dual functionality enhances its potential in various applications, making it a valuable compound for further research and development.
属性
分子式 |
C12H10N4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
3-naphthalen-1-yltriazol-4-amine |
InChI |
InChI=1S/C12H10N4/c13-12-8-14-15-16(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,13H2 |
InChI 键 |
BMCOKCKNGPYJDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=CN=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



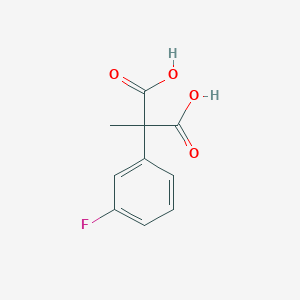
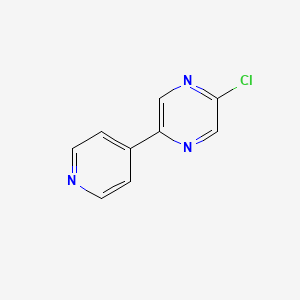
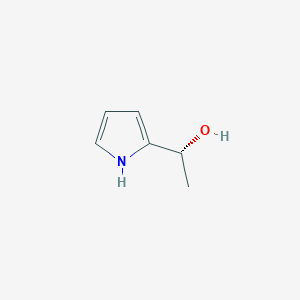
![4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13168696.png)
![2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)
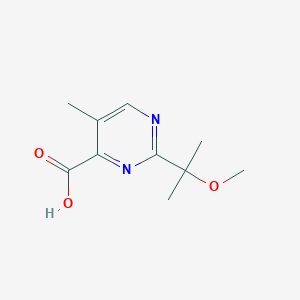

![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13168720.png)

